p-Hydroxyfelbamate
Overview
Description
p-Hydroxyfelbamate is a member of phenols . It is a metabolite of the antiepileptic drug felbamate .
Synthesis Analysis
Felbamate, the parent compound of p-Hydroxyfelbamate, corresponds chemically to 2-phenyl-1,3-propanediol dicarbamate . Only 50% of an administered dose of felbamate is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites (para-hydroxyfelbamate and 2-hydroxyfelbamate—10–15%) and a variety of other unidentified polar metabolites, some of them being glucuronides or sulfate esters .
Molecular Structure Analysis
Scientific Research Applications
Hydroxycinnamates in Plants and Food : Hydroxycinnamates like ferulate, p-coumarate, sinapate, and caffeate have been the focus of significant research interest due to their role in nutrition, health, and plant cell wall structure. Their potential as precursors for flavors in the food industry has also been explored (Kroon & Williamson, 1999).
Bioavailability of Hydroxycinnamates : Studies have shown the potential of hydroxycinnamates, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, in preventing chronic diseases like cardiovascular disease and cancer. Their bioavailability impacts their health benefits (Zhao & Moghadasian, 2010).
Hydroxycinnamic Acid Antioxidants : These acids, including p-coumaric acids, have potent antioxidant properties. Their radical scavenging activity is related to their ability to donate hydrogen or electrons and stabilize the resulting phenoxyl radical (Teixeira et al., 2013).
Hydroxycinnamic Acid Derivatives for Lipid Metabolism and Obesity : These compounds, including p-coumaric acid, have shown potential in the management of lipid metabolism and obesity. They exhibit antioxidant and anti-inflammatory properties and have therapeutic benefits in diabetes and hyperlipidemia (Alam et al., 2016).
Antibacterial Activity of Hydroxycinnamic Acids : p-Coumaric acid and other hydroxycinnamic acids have demonstrated antibacterial effectiveness against bacteria like Escherichia coli and Staphylococcus aureus at various pH levels (Herald & Davidson, 1983).
Chemical Synthesis, Biomass Recovery, or Engineered Microbial Production of Hydroxycinnamic Acids : This study explores various methods for producing hydroxycinnamic acids, including p-coumaric, ferulic, sinapic, and caffeic acids, which are used in applications across the food, cosmetic, and plastics sectors (Flourat et al., 2020).
properties
IUPAC Name |
[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZEVLDFAKFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344225 | |
Record name | p-Hydroxyfelbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxyfelbamate | |
CAS RN |
109482-28-2 | |
Record name | p-Hydroxyfelbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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